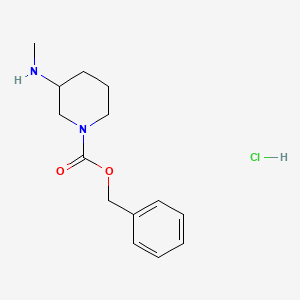

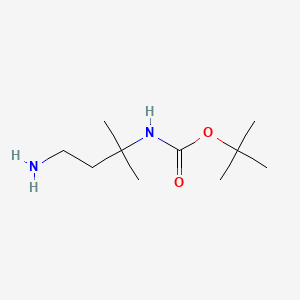

4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Übersicht

Beschreibung

4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide, also known as N-methyl-4-aminoethylbenzene-sulfonamide (MABS), is a synthetic organic compound belonging to the class of sulfonamides. MABS is widely used in chemical synthesis and as a reagent in laboratory experiments. It is also used in the medical field for its anti-inflammatory and anti-bacterial properties.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Intermediate

4-(1-Aminoethyl)-N-methylbenzene-1-sulfonamide: is utilized as an intermediate in organic synthesis. This compound is involved in the preparation of various organic molecules, serving as a building block that can be further modified to create a wide range of substances with potential pharmaceutical applications .

Chiral Resolution Agent

The compound can act as a chiral resolution agent. It can be used to separate enantiomers in a racemic mixture, which is crucial in the synthesis of enantiomerically pure pharmaceuticals. The ability to resolve chiral compounds is vital for the production of drugs that are safe and effective, as different enantiomers can have different biological activities .

Catalyst or Ligand in Catalysis

In catalysis, 4-(1-Aminoethyl)-N-methylbenzene-1-sulfonamide may function as a catalyst or a ligand. It can facilitate or speed up chemical reactions without being consumed in the process. Its role in catalysis can lead to more efficient industrial processes, reducing waste and improving yields .

Chemical Research and Development

This compound is significant in chemical R&D, where it’s used for developing new synthetic methodologies. Researchers can explore its reactivity and use it to discover new reactions or improve existing ones, contributing to the advancement of synthetic chemistry .

Pharmaceutical Research

In pharmaceutical research, 4-(1-Aminoethyl)-N-methylbenzene-1-sulfonamide could be a precursor in the synthesis of novel drug candidates. Its structural features might be key in the development of new therapeutic agents, especially in the field of central nervous system disorders where related structures are often explored .

Material Science

The compound’s properties may be explored in material science for the development of new materials with specific characteristics. For example, it could be used in the design of polymers or coatings with particular electrical or mechanical properties .

Safety and Hazards

The safety data sheet for the related compound “Benzenemethanol, 4-[(1R)-1-aminoethyl]-” suggests that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Wirkmechanismus

Target of Action

The primary target of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide, also known as Y-27632, is the Rho-associated protein kinase . This kinase plays a crucial role in various cellular processes, including cell migration, proliferation, and apoptosis .

Mode of Action

4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide acts as an inhibitor of the Rho-associated protein kinase . It inhibits calcium sensitization, which in turn affects smooth muscle relaxation .

Biochemical Pathways

The inhibition of the Rho-associated protein kinase by 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide affects the actin cytoskeleton, a crucial component of cellular structure and movement . This results in changes in cell morphology and impacts various cellular processes, including cell migration and division .

Pharmacokinetics

It is known that the compound is a small molecule, which suggests that it may have good bioavailability .

Result of Action

The inhibition of the Rho-associated protein kinase by 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide leads to changes in cell morphology and function. This can have various effects depending on the cell type and the physiological context .

Action Environment

The action of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other molecules can influence the compound’s action, either by interacting with the compound itself or by affecting the Rho-associated protein kinase .

Eigenschaften

IUPAC Name |

4-(1-aminoethyl)-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-7(10)8-3-5-9(6-4-8)14(12,13)11-2/h3-7,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVGMKKEMKWSFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)S(=O)(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-2-oxo-1H,2H,3H-pyrrolo[1,2-a]imidazole-6-carbonitrile](/img/structure/B1520926.png)

![[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid hydrochloride](/img/structure/B1520937.png)